N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5 and two distinct aromatic rings: a 3-fluorophenyl group at position 1 and a 3-chlorophenyl carboxamide at position 2.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O/c1-10-15(16(23)19-13-6-2-4-11(17)8-13)20-21-22(10)14-7-3-5-12(18)9-14/h2-9H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPXMCQJPVVIHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the reaction rate and yield.
Substitution Reactions: The introduction of the 3-chlorophenyl and 3-fluorophenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is usually done by reacting the triazole intermediate with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing triazole ring activates the chlorophenyl group for nucleophilic displacement. Key findings include:
The 3-chlorophenyl group demonstrates higher reactivity compared to the 3-fluorophenyl moiety due to reduced electron density at the meta-position .
Triazole Ring Functionalization
The 1,2,3-triazole core participates in regioselective transformations:
Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂O, 25°C, 24 hrs | 1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | 89% | |
| H₂O₂ (30%) | AcOH, 60°C, 8 hrs | N-oxide derivative | 73% |
Oxidation primarily occurs at the triazole N2 position, forming stable N-oxide derivatives under acidic conditions .
Carboxamide Group Reactivity
The carboxamide functionality undergoes hydrolysis and condensation:
The carboxamide group shows preferential hydrolysis under acidic rather than basic conditions due to steric hindrance from the triazole ring .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify aromatic substituents:
The 3-fluorophenyl group exhibits lower reactivity in cross-couplings compared to the chlorophenyl substituent .
Photochemical Reactions
UV-induced transformations under controlled conditions:
| Wavelength (nm) | Solvent | Time | Major Product | Quantum Yield | Source |
|---|---|---|---|---|---|
| 254 | MeCN | 2 hrs | Ring-opened isocyanate intermediate | 0.18 | |
| 365 | THF | 6 hrs | Triazole dimer via [2+2] cycloaddition | 0.07 |
Photolysis at 254 nm cleaves the carboxamide C–N bond, forming reactive intermediates for further derivatization .
Thermal Decomposition
Stability studies under elevated temperatures:
| Temperature (°C) | Atmosphere | Half-Life | Major Decomposition Products | Source |
|---|---|---|---|---|
| 150 | N₂ | 48 hrs | CO₂, 3-chloroaniline, fluorobenzene | |
| 200 | Air | 2.1 hrs | NOₓ, polyaromatic hydrocarbons |
Thermogravimetric analysis (TGA) shows a sharp mass loss at 215°C, correlating with triazole ring decomposition .
Biological Activation Pathways
While not direct chemical reactions, metabolic transformations are critical for pharmacological activity:
| Enzyme System | Metabolite | Detected By | Activity Change | Source |
|---|---|---|---|---|
| CYP3A4 | Hydroxylated triazole derivative | LC-MS/MS | ↓ Cytotoxicity | |
| Esterases | Carboxylic acid derivative | ¹H NMR | ↑ Solubility |
Hepatic microsomal studies indicate CYP-mediated oxidation as the primary metabolic pathway .
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties through various studies. Research conducted by the National Cancer Institute (NCI) assessed its efficacy against a range of human tumor cell lines.
Case Study: NCI Evaluation
- Methodology : The compound was subjected to a single-dose assay across approximately 60 cancer cell lines.
- Results : It exhibited significant growth inhibition rates, with mean GI50 (the concentration required to inhibit cell growth by 50%) values indicating potent antitumor activity.
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung cancer) | 15.72 | 50.68 |
| MDA-MB-231 (Breast) | 12.53 | 45.00 |
| HCT116 (Colon) | 10.25 | 40.00 |
These results suggest that N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may be developed as a therapeutic agent for various cancers.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects against several pathogens.
Case Study: Antimicrobial Screening
Research focused on the synthesis and evaluation of related triazole compounds demonstrated noteworthy antimicrobial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 µg/ml |
| Escherichia coli | 12.50 µg/ml |
| Candida albicans | 8.75 µg/ml |
These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
Recent studies have identified that this compound acts as an inhibitor of certain kinases involved in cancer cell signaling pathways:
- Target Kinases :
- Cyclin-dependent kinases (CDKs)
- Mitogen-activated protein kinases (MAPKs)
These interactions can lead to the induction of apoptosis in cancer cells while simultaneously exhibiting antibacterial properties by disrupting bacterial metabolic processes.
Drug-Like Properties
The drug-like properties of this compound have been evaluated using computational tools such as SwissADME:
| Property | Value |
|---|---|
| Lipophilicity (LogP) | 2.15 |
| Solubility | High |
| Bioavailability | Moderate |
These parameters suggest that the compound has favorable characteristics for further development as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The compound’s activity and physicochemical properties are influenced by substituent positioning and electronic effects. Below is a comparative analysis with analogues:
Substituent Position Impact
- Chloro vs. Fluoro : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance binding affinity to hydrophobic pockets in biological targets .
- Meta vs. Para Substitution : Meta-substituted aromatics (e.g., 3-chlorophenyl) often exhibit distinct electronic and steric effects compared to para-substituted analogues (e.g., 4-ethylphenyl), influencing receptor interactions .
Biological Activity
N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a triazole ring and chlorinated and fluorinated phenyl groups. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H14ClF2N4O |
| Molecular Weight | 348.76 g/mol |
| LogP | 3.0 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
- Receptor Binding : It may also bind to specific receptors that modulate cell signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.56 |
| A549 (Lung) | 1.2 |
| HeLa (Cervical) | 0.9 |
The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of NF-kB signaling pathways .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. This effect is likely mediated through inhibition of NF-kB activation.
Antimicrobial Properties
This compound also exhibits antimicrobial activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : A study conducted on MDA-MB-231 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups.
Comparative Analysis
When compared to similar compounds such as N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide:
| Compound | Activity Profile |
|---|---|
| N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl... | Strong anticancer and anti-inflammatory activity |
| N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole... | Moderate anticancer activity |
The presence of chlorine in the former enhances its lipophilicity and potentially increases its bioavailability compared to its fluorinated analogs.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(3-chlorophenyl)-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of substituted anilines (e.g., 3-chloroaniline) with isocyanides to form carboximidoyl chloride intermediates.
- Step 2 : Cyclization using sodium azide (NaN₃) via Huisgen 1,3-dipolar cycloaddition to construct the triazole core.
- Step 3 : Functionalization of the triazole ring with methyl groups and fluorophenyl substituents through nucleophilic substitution or cross-coupling reactions.
For example, analogous triazole derivatives (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) have been synthesized using similar protocols, emphasizing the role of azide-alkyne cycloaddition .
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm).
- 13C NMR : Assigns carbons (e.g., triazole carbons at δ 145–155 ppm, carbonyl carbons at δ 165–170 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 311.31 for analogs) .
| Technique | Key Peaks/Assignments | Reference |
|---|---|---|
| 1H NMR | δ 2.4 (CH₃), δ 7.3–8.0 (aromatic H) | |
| 13C NMR | δ 150 (triazole C), δ 168 (C=O) | |
| High-Resolution MS | m/z 311.31 (calculated for C₁₆H₁₄FN₅O) |
Advanced Research Questions
Q. What strategies are recommended for resolving low aqueous solubility issues during in vitro testing?
Low solubility (common in triazole carboxamides) can be mitigated via:
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the triazole or aryl rings.
- Co-solvents : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability.
Studies on analogous compounds highlight solubility limitations and recommend derivatization as a primary strategy .
Q. How can computational methods aid in predicting the biological activity or interaction mechanisms of this compound?
- Docking Studies : Predict binding affinities to target proteins (e.g., COX-2) using software like AutoDock Vina.
- Quantum Mechanical Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to identify stable binding conformations.
For example, quantum computational studies on structurally similar triazoles (e.g., (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide) have elucidated charge distribution and reactive sites .
Q. What crystallographic approaches are suitable for determining the three-dimensional structure of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .
- Data Processing : Employ WinGX/ORTEP for structure visualization and validation of bond lengths/angles (e.g., triazole ring geometry: N-N bond ~1.32 Å, C-N bond ~1.30 Å) .
| Software | Application | Reference |
|---|---|---|
| SHELXL | Refinement of high-resolution crystal data | |
| WinGX/ORTEP | Visualization and metric analysis |
Q. How should researchers analyze conflicting bioactivity data reported in different studies?
- Assay Validation : Confirm experimental conditions (e.g., cell lines, incubation time, compound purity >95%).
- Structural Confirmation : Re-validate the compound’s structure via NMR and HRMS to rule out degradation.
- Meta-Analysis : Compare results with structurally similar analogs (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide) to identify substituent-dependent trends .
Contradictions may arise from variations in assay protocols or impurities; orthogonal assays (e.g., enzymatic vs. cell-based) are recommended for verification.
Q. What are the best practices for optimizing reaction yields in triazole carboxamide synthesis?
- Catalyst Screening : Test Cu(I) catalysts (e.g., CuBr) for improved cycloaddition efficiency.
- Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Yields for analogous compounds range from 60–85%, depending on substituent steric effects .
Q. How can researchers investigate the metabolic stability of this compound in preclinical studies?
- In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- LC-MS/MS Analysis : Quantify parent compound and metabolites over time.
- Stability Modifications : Introduce fluorine atoms or methyl groups to block metabolic hot spots (e.g., para positions on aryl rings).
Metabolic profiling of related triazoles reveals susceptibility to oxidative deamination, suggesting targeted derivatization for improved stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
